3-Fluorochroman-4-one
Overview
Description
3-Fluorochroman-4-one , also known by its chemical formula C~9~H~7~FO~2~ , is a heterocyclic compound. Structurally, it is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which makes it closely related to chromane, chromene, chromone, and chromenone. Notably, the absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone and contributes to its diverse biological activities .
Molecular Structure Analysis
The molecular formula of 3-Fluorochroman-4-one is C~9~H~7~FO~2~ , with an average mass of 166.149 Da . Its monoisotopic mass is approximately 166.043015 Da .
Scientific Research Applications
Medicinal Chemistry
Chroman-4-one is a significant structural entity in medicinal chemistry . It acts as a major building block in a large class of medicinal compounds . Chroman-4-one derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cosmetic Applications
Chroman-4-one derivatives are used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs . They are also used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
Synthesis of Amide-Functionalized Chroman-4-Ones
The synthesis of amide-functionalized chroman-4-ones is an important application of Chroman-4-one . This process has the advantages of a readily available substrate, metal-free conditions, operational simplicity, a broad substrate scope, and favorable functional group compatibility .
Fluorescence Studies
Fluorochromes, which include compounds like 3-Fluorochroman-4-one, are important in the field of flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. In this technique, a beam of light is passed through a liquid sample with suspended particles, and the light scattered and fluorescence emitted by the particles is measured . Fluorochromes can be attached to antibodies or proteins, free molecules that become fluorescent when bound to a target, or have different fluorescent characteristics under different biological conditions .
Synthesis of Novel Lead Compounds
Chroman-4-one acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Development of New Chromone Derivatives
Chroman-4-one is used in the development of new chromone derivatives with diversified pharmacological activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
properties
IUPAC Name |
3-fluoro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAFGYMGLQOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorochroman-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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